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Compound Name: HS56

Cat. No.: B607979

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

HS56, with the CAS number 922050-57-5, is a potent and highly selective dual inhibitor of Pim
kinases and Death-Associated Protein Kinase 3 (DAPK3). Its development as a molecularly
targeted therapeutic agent has shown promise in the context of cardiovascular disease,
particularly hypertension. By modulating the activity of these key kinases, HS56 influences
vascular smooth muscle contractility, offering a novel mechanism for blood pressure regulation.
This technical guide provides a comprehensive overview of the properties, experimental
protocols, and signaling pathways associated with HS56.

Physicochemical Properties

HS56 is a synthetic organic small molecule with the chemical formula C13HsCINsOS. It is
described as a white to off-white solid powder. The compound's solubility has been reported as
2 mg/mL in dimethyl sulfoxide (DMSOQO). Further details on its physicochemical properties are
summarized in the table below.
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Property Value Reference
CAS Number 922050-57-5

Molecular Formula C13HsCINsOS

Molecular Weight 317.75 g/mol

Appearance White to off-white solid powder

DMSO: 2 mg/mL (clear

Solubility solution)

Storage Temperature 2-8°C

Biological Activity and Mechanism of Action

HS56 functions as an ATP-competitive inhibitor, targeting the catalytic activity of both Pim
kinases and DAPKS. This dual inhibition is critical to its observed physiological effects. In
vascular smooth muscle, both Pim kinases and DAPK3 are implicated in the regulation of

cellular contraction.

Kinase Inhibitory Profile

The inhibitory activity of HS56 has been quantified against several kinases, demonstrating a
high degree of selectivity for Pim-3 and DAPK3. The table below summarizes the reported

inhibitor constant (Ki) values.

Target Kinase Inhibitor Constant (Ki) Reference
DAPK3 0.26 uM

Pim-3 0.208 pM

Pim-1 2.94 uM

Pim-2 >100 pM

The data indicates that HS56 is most potent against Pim-3, followed closely by DAPK3. Its
activity against Pim-1 is approximately 14-fold weaker, and it shows minimal inhibition of Pim-2
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at concentrations up to 100 uM.

Effects on Smooth Muscle Contraction and Blood
Pressure

The primary physiological effect of HS56 is the reduction of vascular smooth muscle
contraction. This is achieved through the inhibition of signaling pathways that lead to the
phosphorylation of the myosin light chain (MLC20), a key event in the initiation of muscle
contraction. In ex vivo studies using rat caudal arterial smooth muscle strips, HS56 significantly
reduces both the contractile intensity and the phosphorylation levels of MLC20.

In vivo studies have further demonstrated the therapeutic potential of HS56. In spontaneously
hypertensive mice, intravenous administration of HS56 leads to a dose-dependent decrease in
blood pressure without affecting the heart rate.

Experimental Protocols

The following are detailed methodologies for key experiments involving HS56, based on
published research.

In Vitro Kinase Inhibition Assay

o Objective: To determine the inhibitor constant (Ki) of HS56 against target kinases.
e Methodology:
o Recombinant human kinase domains of DAPK3, Pim-1, Pim-2, and Pim-3 are used.

o Kinase activity is measured using a radiometric assay that quantifies the incorporation of
33P-ATP into a model peptide substrate.

o Assays are performed in a buffer containing 25 mM HEPES (pH 7.5), 10 mM MgClz, 0.5
mM EGTA, and 0.01% Brij-35.

o HS56 is serially diluted in DMSO and pre-incubated with the kinase for 10 minutes at room
temperature.

o The reaction is initiated by the addition of the peptide substrate and 33P-ATP.
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o After a 20-minute incubation at room temperature, the reaction is stopped, and the
phosphorylated substrate is captured on a phosphocellulose membrane.

o The amount of incorporated radioactivity is quantified using a scintillation counter.

o Kivalues are calculated from the IC50 values using the Cheng-Prusoff equation.

Ex Vivo Smooth Muscle Contraction Assay

o Objective: To assess the effect of HS56 on the contractility of vascular smooth muscle.
o Methodology:
o Caudal arteries are isolated from male Sprague-Dawley rats.

o The arteries are cut into 2 mm rings and mounted in a wire myograph system containing
Krebs-Henseleit buffer, gassed with 95% 02/5% CO2 at 37°C.

o The rings are equilibrated under a resting tension of 1 g for 1 hour.

o Smooth muscle contraction is induced by the addition of a contractile agonist, such as
phenylephrine (10 pM).

o Once a stable contraction is achieved, HS56 (or vehicle control) is added in a cumulative
manner to determine the dose-response relationship for relaxation.

o Changes in isometric tension are recorded and analyzed.

In Vivo Blood Pressure Measurement

¢ Objective: To evaluate the effect of HS56 on blood pressure in a hypertensive animal model.
o Methodology:
o Spontaneously hypertensive rats (SHR) are used as the animal model.

o Atelemetric pressure transducer is surgically implanted into the abdominal aorta of the
rats for continuous blood pressure monitoring.
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o After a recovery period, baseline blood pressure and heart rate are recorded.

o HS56 is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) and
administered via intravenous (i.v.) injection.

o Blood pressure and heart rate are continuously monitored for several hours post-
administration.

o Data is analyzed to determine the dose-dependent effect of HS56 on systolic and diastolic
blood pressure.

Signaling Pathways and Visualizations

The mechanism of action of HS56 involves the interruption of key signaling cascades that
regulate vascular smooth muscle tone. The following diagrams, generated using the DOT
language, illustrate these pathways and experimental workflows.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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